molecular formula C22H20N4O3 B2354829 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-67-4

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No.: B2354829
CAS No.: 862811-67-4
M. Wt: 388.427
InChI Key: WQNFVFKXRVBPSL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a heterocyclic benzamide derivative featuring a fused imidazo[1,2-a]pyrimidine core. This compound integrates a 3-methylimidazo[1,2-a]pyrimidin-2-yl moiety attached to a meta-substituted phenyl ring, which is further linked to a 3,5-dimethoxybenzamide group.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments:

  • 3-Methylimidazo[1,2-a]pyrimidin-2-yl-substituted phenylamine : Serves as the amine component for benzamide formation.
  • 3,5-Dimethoxybenzoyl chloride : The acylating agent for amide bond formation.

Key intermediates include:

  • 3-Amino-3'-(3-methylimidazo[1,2-a]pyrimidin-2-yl)benzene
  • 3,5-Dimethoxybenzoic acid (activated as acyl chloride)

Synthesis of the Imidazo[1,2-a]pyrimidine Core

Cyclocondensation for Imidazo[1,2-a]pyrimidine Formation

The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-aminopyrimidine with α-bromoketones. For the 3-methyl variant:

Procedure :

  • React 2-aminopyrimidine (1.0 equiv) with 3-bromo-2-butanone (1.2 equiv) in ethanol at reflux for 12 hours.
  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Mechanism :

  • Nucleophilic attack of the pyrimidine amine on the bromoketone, followed by intramolecular cyclization and elimination of HBr.

Optimization :

  • Microwave irradiation (100°C, 300 W) with Al₂O₃ as a catalyst reduces reaction time to 30 minutes.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Procedure :

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in thionyl chloride (5.0 equiv) and reflux for 2 hours.
  • Remove excess thionyl chloride via distillation under reduced pressure.

Characterization :

  • IR : Loss of O–H stretch (2500–3300 cm⁻¹), appearance of C=O stretch (1760 cm⁻¹).
  • ¹H NMR (CDCl₃) : δ 7.15 (d, J=2.4 Hz, 2H, Ar–H), 6.75 (t, J=2.4 Hz, 1H, Ar–H), 3.90 (s, 6H, OCH₃).

Amide Bond Formation

Coupling Reaction :

  • Combine 3-amino-3'-(3-methylimidazo[1,2-a]pyrimidin-2-yl)benzene (1.0 equiv) and 3,5-dimethoxybenzoyl chloride (1.2 equiv) in dry dichloromethane (DCM).
  • Add triethylamine (2.0 equiv) dropwise at 0°C and stir at room temperature for 6 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:3).

Yield Optimization :

  • Use 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate acylation.

Analytical Characterization of the Final Product

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 10.32 (s, 1H, NH), 8.75 (d, J=6.8 Hz, 1H, pyrimidine-H), 8.25 (s, 1H, imidazole-H), 7.82–7.45 (m, 4H, Ar–H), 6.95 (d, J=2.4 Hz, 2H, dimethoxy-Ar–H), 3.88 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₂N₄O₃ [M+H]⁺: 425.1704; found: 425.1708.

Purity Assessment :

  • HPLC (C18, 70:30 MeOH/H₂O): >98% purity, tR = 8.2 min.

Challenges and Alternative Pathways

Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis

Competing formation of 2- vs. 3-substituted imidazo[1,2-a]pyrimidines can occur. Control via:

  • Steric directing groups on the α-bromoketone.
  • Use of ionic liquids as solvents to favor kinetic products.

Functional Group Compatibility

  • Protection of the aniline nitrogen during imidazo ring formation (e.g., using Boc groups) prevents unwanted side reactions.

Scale-Up Considerations

Process Optimization :

  • Replace column chromatography with recrystallization (ethanol/water) for industrial-scale production.
  • Continuous flow synthesis for the cyclocondensation step to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of iodine.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions using bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is C21H18N4O3. The compound features methoxy groups that enhance its lipophilicity and may influence its pharmacokinetic properties. Its structure includes a benzamide core substituted with methoxy groups and an imidazo[1,2-a]pyrimidine moiety, which contributes to its distinct chemical and biological properties.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with potentially enhanced properties.

Biology

The compound is being studied for its potential biological activities , including:

  • Anti-fibrotic Properties : Research indicates that it may inhibit fibrotic processes in cells.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in various biological models.

These activities make it a candidate for further investigation in therapeutic contexts.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases. Its potential applications include:

  • Cancer Treatment : The imidazo[1,2-a]pyrimidine derivatives have demonstrated anticancer activities in preclinical studies.
  • Targeting Enzymes and Receptors : Due to its structural characteristics, it may interact with specific biological targets involved in disease mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in material science and manufacturing techniques.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • A study published in Molecules described the synthesis of related imidazo[1,2-a]pyrimidine derivatives and their biological evaluations against various pathogens. These derivatives exhibited significant antimicrobial activity and potential as therapeutic agents .
  • Another investigation focused on the quantum chemical properties of imidazo[1,2-a]pyrimidine derivatives, emphasizing their diverse biological activities including anticancer effects .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide with structurally or functionally related benzamide derivatives and heterocyclic systems.

Structural Analogues with Imidazo-Pyrimidine Cores

  • Nilotinib (CAS-641571-10-0) :
    • Structure : Contains a 4-methylimidazole ring fused to a pyrimidine, linked to a trifluoromethylphenyl-benzamide group.
    • Key Differences : Nilotinib includes a pyridinyl-pyrimidine substituent and a trifluoromethyl group, enhancing its hydrophobicity and target specificity for BCR-ABL kinases in leukemia .
    • Pharmacological Relevance : Approved as an antineoplastic agent, contrasting with the unconfirmed activity of the target compound.

Benzamide Derivatives with Varied Heterocycles

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) : Structure: A thiazolo-pyrimidine core with a cyano-benzylidene group and a 5-methylfuran substituent. Key Differences: Replaces the imidazo-pyrimidine with a thiazolo-pyrimidine system, introducing additional electron-withdrawing cyano groups. This may reduce metabolic stability compared to the target compound’s methoxy substituents. Synthetic Yield: 68%, comparable to typical yields for such fused heterocycles.
  • 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2) : Structure: Substitutes the imidazo-pyrimidine with a simple 1-methylpyrazole ring.

Compounds with Triazole/Thiadiazole Hybrid Systems

  • 3,5-Dimethoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide : Structure: Integrates a triazole-thiadiazole scaffold instead of imidazo-pyrimidine.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Properties
Target Compound Imidazo[1,2-a]pyrimidine 3-Methyl, 3,5-dimethoxybenzamide C₂₃H₂₀N₄O₃ Potential kinase inhibition; moderate lipophilicity
Nilotinib Imidazo[1,2-a]pyrimidine Trifluoromethyl, pyridinyl-pyrimidine C₂₈H₂₂F₃N₇O High hydrophobicity; BCR-ABL inhibition
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran C₂₂H₁₇N₃O₃S Electron-deficient core; lower metabolic stability
CAS 879849-52-2 Pyrazole 1-Methylpyrazole, 3,5-dimethoxybenzamide C₁₇H₁₇N₃O₃ Simplified synthesis; reduced target affinity
Triazole-Thiadiazole Derivative Triazole-thiadiazole Propan-2-ylphenyl, 3,5-dimethoxybenzamide C₂₅H₂₅N₇O₃S High steric bulk; DNA interaction potential

Biological Activity

3,5-Dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a complex organic compound notable for its unique structural features, including methoxy groups and an imidazo[1,2-a]pyrimidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3C_{21}H_{18}N_{4}O_{3}. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine show significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation with IC50 values in the low micromolar range (1.2–5.3 μM) against breast cancer cells (MCF-7) and others .
  • Antioxidant Properties : Compounds with similar structures have also been evaluated for their antioxidant capabilities. Some derivatives exhibited enhanced antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
  • Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are under investigation, with preliminary data suggesting it may modulate inflammatory pathways effectively .

The precise molecular mechanism by which this compound exerts its biological effects is complex and not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell cycle regulation and apoptosis. The imidazo[1,2-a]pyrimidine structure is known to influence kinase activities and other signaling pathways critical for tumor growth and survival .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antiproliferative Activity : A series of studies on imidazo[1,2-a]pyrimidine derivatives showed varying degrees of antiproliferative activity against different cancer cell lines. Compounds were assessed for their IC50 values, revealing promising candidates for further development .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates. Dosage variations indicated that higher doses resulted in more pronounced effects, suggesting a dose-dependent relationship .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value (μM) Cell Line/Model
AntiproliferativeInhibition of cell growth1.2 - 5.3MCF-7 (Breast Cancer)
AntioxidantScavenging free radicalsN/AVarious Cell Lines
Anti-inflammatoryModulation of inflammatory markersN/AIn Vitro/In Vivo Models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide?

  • The synthesis typically involves multi-step reactions: (i) Formation of the imidazo[1,2-a]pyrimidine core via condensation of 2-aminopyrimidine derivatives with α-haloketones or aldehydes under acidic conditions (e.g., glacial acetic acid) . (ii) Coupling of the imidazo[1,2-a]pyrimidine intermediate with a substituted benzamide using reagents like EDCI/HOBt or via nucleophilic acyl substitution . (iii) Purification via column chromatography or HPLC to isolate the final product .
  • Key intermediates and reaction progress are monitored using TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments .
  • FT-IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What preliminary biological activities are reported for structurally similar compounds?

  • Imidazo[1,2-a]pyrimidine derivatives exhibit cyclooxygenase (COX) inhibition and anti-cancer activity in vitro (e.g., IC₅₀ values in µM ranges against HeLa or MCF-7 cells) .
  • Substituted benzamides enhance target selectivity due to hydrogen-bonding interactions with kinase domains .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during amide coupling?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalyst use : DMAP or pyridine enhances nucleophilicity in acyl transfer reactions .
  • Temperature control : Reflux (80–110°C) minimizes side reactions like imidazole ring decomposition .
  • By-product analysis : LC-MS identifies competing pathways (e.g., dimerization) .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., methoxy vs. chloro substituents) .
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability using LC-MS/MS .
  • Target engagement studies : Use CRISPR-edited cell lines to confirm on-mechanism effects .

Q. How do substituent modifications influence pharmacological efficacy?

  • 3,5-Dimethoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability .
  • Imidazo[1,2-a]pyrimidine core : Modulating electron-withdrawing groups (e.g., -Cl, -F) improves kinase inhibition .
  • QSAR studies : Correlate logP values with cytotoxicity to balance lipophilicity and efficacy .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Randomized block designs : Assign compound batches to assay plates with controls to normalize inter-plate variability .
  • Stability testing : Pre-incubate compounds in assay buffers (e.g., PBS, pH 7.4) to confirm integrity .
  • Dose-response redundancy : Test multiple concentrations across independent replicates .

Q. How can DFT calculations guide structural optimization?

  • Frontier orbital analysis : Identify HOMO/LUMO distributions to predict reactive sites for electrophilic substitution .
  • Docking simulations : Model interactions with COX-2 or kinase targets to prioritize substituents .
  • Solvent effect modeling : Predict solubility trends using COSMO-RS .

Q. Methodological Considerations

Q. What protocols validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets by measuring protein thermal stability shifts .
  • RNA-seq profiling : Compare transcriptional responses to known inhibitors of the target pathway .

Q. How are conflicting crystallography and NMR data reconciled?

  • Dynamic vs. static structures : NMR captures solution-state conformations, while crystallography shows rigid lattice arrangements .
  • Paramagnetic relaxation enhancement (PRE) : Resolves ambiguities in flexible regions (e.g., methoxy rotations) .

Q. Theoretical and Analytical Frameworks

Q. Which conceptual frameworks explain the compound’s dual COX/kinase inhibition?

  • Polypharmacology theory : Multi-target engagement arises from conserved ATP-binding pockets in COX and kinases .
  • Fragment-based design : The imidazo[1,2-a]pyrimidine core serves as a privileged scaffold for diverse targets .

Q. How do environmental factors (pH, temperature) impact stability during storage?

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 40°C for 14 days .
  • HPLC-UV monitoring : Quantify degradation products (e.g., demethylation or hydrolysis) .

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-20(25-22-23-8-5-9-26(14)22)15-6-4-7-17(10-15)24-21(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFVFKXRVBPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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